Comparative Enzyme Inhibition: 2-Bromo-N-hydroxybenzamide Exhibits Zero Activity Against T. brucei De-N-acetylase, While the 4-Bromo Isomer Shows 9.6% Inhibition
2-Bromo-N-hydroxybenzamide displays no inhibition (0%) against Trypanosoma brucei GPI GlcNAc-PI de-N-acetylase (EC 3.5.1.89) at 1 mM, a key enzyme in the GPI anchor biosynthesis pathway [1]. This stands in stark contrast to its positional isomer, 4-bromo-N-hydroxybenzamide, which shows 9.6% inhibition under identical conditions [2]. Even the unsubstituted parent compound, N-hydroxybenzamide, shows 25% inhibition at 1 mM [2].
| Evidence Dimension | Percent inhibition of T. brucei GPI GlcNAc-PI de-N-acetylase (EC 3.5.1.89) |
|---|---|
| Target Compound Data | 0% inhibition at 1 mM |
| Comparator Or Baseline | 4-bromo-N-hydroxybenzamide: 9.6% inhibition at 1 mM; N-hydroxybenzamide: 25% inhibition at 1 mM |
| Quantified Difference | 0% vs. 9.6% (4-bromo isomer) and 0% vs. 25% (unsubstituted) |
| Conditions | In vitro enzyme assay at 1 mM compound concentration; Trypanosoma brucei |
Why This Matters
This quantitative lack of activity confirms the 2-bromo isomer as an essential negative control for SAR studies, preventing false-positive hits when screening hydroxamic acid libraries against this target.
- [1] BRENDA: The Comprehensive Enzyme Information System. Ligand entry for 2-bromo-N-hydroxybenzamide; Inhibitor search results for EC 3.5.1.89. Accessed April 23, 2026. View Source
- [2] BRENDA: The Comprehensive Enzyme Information System. Ligand entry for 4-bromo-N-hydroxybenzamide; Inhibitor search results for EC 3.5.1.89. Accessed April 23, 2026. View Source
